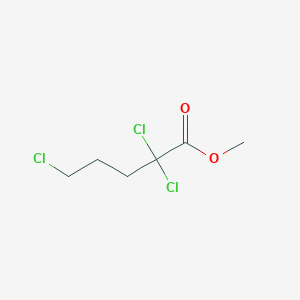
Methyl 2,2,5-trichloropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,5-trichloropentanoate is an organic compound with the molecular formula C6H9Cl3O2 It is a chlorinated ester, which means it contains both ester and chlorine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2,5-trichloropentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl pentanoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the esterification of 2,2,5-trichloropentanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid (H2SO4), and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,5-trichloropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,5-trichloropentanol.
Hydrolysis: 2,2,5-trichloropentanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2,2,5-trichloropentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of chlorinated esters on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,2,5-trichloropentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The chlorine atoms can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,2,4-trichloropentanoate
- Methyl 2,2,3-trichloropentanoate
- Methyl 2,2,5-trichlorohexanoate
Uniqueness
Methyl 2,2,5-trichloropentanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where selective reactivity is required.
Propiedades
Número CAS |
65997-77-5 |
|---|---|
Fórmula molecular |
C6H9Cl3O2 |
Peso molecular |
219.5 g/mol |
Nombre IUPAC |
methyl 2,2,5-trichloropentanoate |
InChI |
InChI=1S/C6H9Cl3O2/c1-11-5(10)6(8,9)3-2-4-7/h2-4H2,1H3 |
Clave InChI |
OHWPCCBMZKIBRT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















